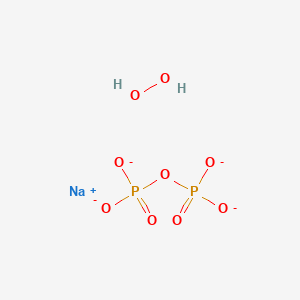

Sodiumpyrophosphateperoxide

Description

Historical Trajectory of Peroxophosphate Chemistry

The field of peroxophosphate chemistry began in 1910 when Julius Schmidlin and Paul Massini first synthesized and characterized peroxymonophosphoric acid (H₃PO₅) and peroxydiphosphoric acid (H₄P₂O₈). wikipedia.orgwikipedia.org Their initial method involved the vigorous and difficult-to-control reaction between phosphorus pentoxide and highly concentrated hydrogen peroxide. wikipedia.org These early efforts yielded the desired compounds in low quantities, highlighting the initial challenges in this area of chemistry. wikipedia.org

For many years, information on peroxo compounds of non-metals like phosphorus remained limited, especially when compared to the extensive research on peroxometal compounds. Early synthetic routes also included the anodic oxidation of phosphate (B84403) solutions, though this also presented challenges. wikipedia.orgresearchgate.net A notable advancement came in 1937 when Gerrit Toennies described a method for preparing peroxyphosphoric acid in an inert solvent, which made the reaction less vigorous. wikipedia.org Over time, the understanding of peroxophosphates grew, with studies focusing on their reaction mechanisms and their role as potent oxidizing agents. sci-hub.sebeilstein-journals.org

Evolution of Research Paradigms for Sodiumpyrophosphateperoxide

The scientific interest in the combination of sodium pyrophosphate and hydrogen peroxide has evolved significantly over time. Initially, sodium pyrophosphate was recognized for its ability to act as a stabilizer in aqueous hydrogen peroxide solutions, preventing decomposition catalyzed by metal ions. reaxis.comgoogle.com

The research paradigm then shifted from using sodium pyrophosphate as a simple stabilizer to investigating the synthesis and properties of the distinct solid compound, sodium pyrophosphate peroxide (Na₄P₂O₇·xH₂O₂). vulcanchem.comepo.org Historical chemical literature from the early 20th century documents the existence of various phosphate-hydrogen peroxide complexes, including Na₄P₂O₇·3H₂O₂. epo.org Research has explored various synthetic methods, such as reacting sodium pyrophosphate decahydrate (B1171855) with hydrogen peroxide solutions or employing "paste methods" where the salt is mixed with water to form a paste before the addition of hydrogen peroxide. epo.orggoogle.com

Contemporary research now focuses on leveraging sodium pyrophosphate peroxide as a functional material—a stable, solid carrier that provides a controlled release of hydrogen peroxide. This has expanded its potential applications far beyond its original role as a stabilizer. It is now investigated for use in advanced sterilization systems, as a solid source for chemiluminescent compositions, and in food preservation. vulcanchem.comgoogle.com

Current Academic Significance and Research Challenges

The current academic significance of sodium pyrophosphate peroxide is rooted in its potential as a safe and effective solid oxidant. google.com It is a key component in some modern low-temperature sterilization technologies, such as vaporized hydrogen peroxide (VHP) systems used for heat-sensitive medical devices. vulcanchem.comcdc.gov The use of a solid complex can simplify the storage, transportation, and handling of the sterilant. google.com

Despite its potential, several research challenges remain:

Synthesis and Stability: While the solid form is more stable than liquid hydrogen peroxide, the adduct can still undergo decomposition, particularly when exposed to heat. google.com A primary challenge is the development of scalable synthesis methods that produce a highly pure and stable compound with a long shelf life. peroxolab.comresearchgate.net

Controlled Release: For its applications to be effective, the release of hydrogen peroxide must be controllable and predictable under specific conditions of temperature and humidity. cdc.gov Optimizing the kinetics of this release is a significant area of research.

Material Compatibility: In sterilization applications, the released hydrogen peroxide vapor must be compatible with the wide range of materials used in modern medical devices, including various plastics, metals, and electronic components. cdc.gov

The interactive table below summarizes some of the key physical and chemical properties of Sodium Pyrophosphate Peroxide.

| Property | Value/Description | Source(s) |

| Molecular Formula | Na₄P₂O₇·xH₂O₂ (commonly Na₄P₂O₇·2H₂O₂) | vulcanchem.com |

| IUPAC Name | tetrasodium (B8768297);phosphonatooxy phosphate | vulcanchem.com |

| Appearance | White crystalline solid | nih.gov |

| Solubility | Soluble in water | vulcanchem.com |

| Stability | Optimal in buffered alkaline media (approx. pH 10) | vulcanchem.com |

| Primary Function | Solid source of hydrogen peroxide; oxidizing agent | vulcanchem.comnih.gov |

Interdisciplinary Contributions to Peroxocompound Science

The study of sodium pyrophosphate peroxide and related peroxocompounds is an inherently interdisciplinary endeavor, merging concepts from multiple scientific fields. researchgate.netnumberanalytics.com

Inorganic and Materials Chemistry: This field is central to the synthesis, structural characterization (e.g., spectroscopy), and development of these solid-state materials. vulcanchem.comperoxolab.comnumberanalytics.com Understanding the coordination chemistry between the pyrophosphate anion, sodium cations, and hydrogen peroxide molecules is fundamental. vulcanchem.com

Biomedical Engineering and Microbiology: The application of sodium pyrophosphate peroxide in low-temperature sterilization technologies for medical instruments directly connects inorganic chemistry with the life sciences. vulcanchem.comcdc.gov This research requires knowledge of material science, to ensure device compatibility, and microbiology, to validate sterilization efficacy. cdc.gov

Environmental and Green Chemistry: Peroxo compounds are considered environmentally friendly oxidizing agents because their decomposition products are typically non-toxic, such as water and oxygen. arkema.com This makes them attractive for "green" applications, including eco-friendly bleaching processes and water treatment, aligning with the principles of sustainable chemistry. cambridge.org

Energy Science: Broader research into hydrogen peroxide as a sustainable energy carrier underscores the importance of developing safe storage and transport methods. nih.gov Solid carriers like sodium pyrophosphate peroxide are part of this larger scientific conversation, even if not used directly as fuel, because they represent a technology for handling concentrated peroxide safely. imarest.org

Structure

2D Structure

Properties

CAS No. |

15039-07-3 |

|---|---|

Molecular Formula |

H2NaO9P2-3 |

Molecular Weight |

230.944 |

IUPAC Name |

sodium;hydrogen peroxide;phosphonato phosphate |

InChI |

InChI=1S/Na.H4O7P2.H2O2/c;1-8(2,3)7-9(4,5)6;1-2/h;(H2,1,2,3)(H2,4,5,6);1-2H/q+1;;/p-4 |

InChI Key |

CFUOZLWOZKSGOC-UHFFFAOYSA-J |

SMILES |

OO.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Elucidation of Sodiumpyrophosphateperoxide Formation

Conventional Synthetic Routes for Peroxophosphates

Conventional methods for synthesizing peroxophosphates, including sodium pyrophosphate peroxide, are primarily based on the direct reaction of a phosphate (B84403) salt with hydrogen peroxide. These techniques are well-established and are differentiated by the solvent system employed.

Aqueous-phase synthesis is the most common and straightforward method for producing sodium pyrophosphate peroxide. The underlying principle involves the interaction between sodium pyrophosphate and hydrogen peroxide in an aqueous environment, leading to the crystallization of the hydrogen peroxide adduct. The stability of hydrogen peroxide in the presence of pyrophosphates is a key factor, as pyrophosphates are known to chelate metal ions that catalyze peroxide decomposition. google.comepo.orgfsu.edu

Several specific techniques have been developed:

Hydrate Method: This process involves mixing a hydrated salt, such as sodium pyrophosphate decahydrate (B1171855) (Na₄P₂O₇·10H₂O), with an aqueous solution of hydrogen peroxide. google.com The reaction can proceed effectively even with lower concentrations of hydrogen peroxide (e.g., less than 30%). google.com After a designated incubation period to ensure complete reaction, the resulting mixture is dried, typically under vacuum, to yield the final solid complex. google.com

Paste Method: In this variation, the inorganic salt, like anhydrous sodium pyrophosphate, is first mixed with a small amount of water to form a soft paste. google.com This paste is then treated with an aqueous hydrogen peroxide solution. The controlled amount of water facilitates the interaction between the reactants. The final step involves drying the resulting hydrogen peroxide-containing paste to obtain the solid product. google.com

The efficiency and composition of the final product are influenced by several factors, as detailed in the following table based on patent literature findings. google.com

Table 1: Influence of Reaction Parameters on Aqueous-Phase Synthesis of Sodium Pyrophosphate Peroxide google.com

| Starting Material | H₂O₂ Concentration (%) | Reaction Temperature (°C) | Drying Method | Resulting Complex Composition |

|---|---|---|---|---|

| Sodium Pyrophosphate Decahydrate | 12 | 25 | Vacuum Dried | Na₄P₂O₇·3H₂O₂ |

| Sodium Pyrophosphate Decahydrate | 30 | 25 | Vacuum Dried | Na₄P₂O₇·3H₂O₂ |

| Anhydrous Sodium Pyrophosphate | 59 | 10 | Vacuum Dried | High H₂O₂ content complex |

| Anhydrous Sodium Pyrophosphate | 59 | 25 | Vacuum Dried | High H₂O₂ content complex |

| Anhydrous Sodium Pyrophosphate | 59 | 45 | Vacuum Dried | Slightly lower H₂O₂ content due to temperature |

While less common for the direct synthesis of sodium pyrophosphate peroxide, non-aqueous protocols are relevant in the broader context of perhydrate chemistry. Perhydrates like sodium percarbonate (2Na₂CO₃·3H₂O₂) are noted for their ability to deliver hydrogen peroxide in non-aqueous systems for organic synthesis. google.com This suggests that sodium pyrophosphate peroxide could function similarly.

Direct synthesis in a non-aqueous environment presents challenges, as many peroxide compounds are unstable and must be freshly formulated. glenresearch.com However, processes for producing hydrogen peroxide itself in non-aqueous solvents like ethylene (B1197577) glycol have been patented. diva-portal.org A potential non-aqueous route for sodium pyrophosphate peroxide could involve preparing a solution or slurry of anhydrous sodium pyrophosphate in a suitable, inert organic solvent and then introducing a concentrated, non-aqueous solution of hydrogen peroxide. The lower solubility of the resulting adduct would likely cause it to precipitate from the medium. The primary challenges remain the stability of hydrogen peroxide in organic solvents and preventing unwanted side reactions.

Aqueous-Phase Synthesis Techniques

Innovative Approaches in Sodium Pyrophosphate Peroxide Synthesis

Recent advancements in chemical synthesis have paved the way for more sophisticated and sustainable methods for producing peroxides and their adducts. These innovative approaches focus on improving efficiency, safety, and environmental impact.

Electrochemical methods offer a promising alternative for generating the key reactant, hydrogen peroxide, on-site and on-demand. researchgate.net The core of this technology is the two-electron oxygen reduction reaction (ORR), where molecular oxygen is selectively reduced to hydrogen peroxide at a cathode. jku.at

O₂ + 2H⁺ + 2e⁻ → H₂O₂ (in acidic media) O₂ + H₂O + 2e⁻ → HO₂⁻ + OH⁻ (in alkaline media)

This process can be integrated into a synthesis for sodium pyrophosphate peroxide by performing the electrolysis in a cell where the electrolyte contains dissolved sodium pyrophosphate. As hydrogen peroxide is generated at the cathode, it immediately interacts with the pyrophosphate ions in the solution to form the desired complex, which could then be crystallized. rsc.org

Research has focused on developing efficient and selective electrocatalysts to maximize H₂O₂ yield and minimize the competing four-electron reduction of oxygen to water. Materials investigated include:

Conducting Polymers: Polyaniline and polypyrrole have been studied as potential electrocatalysts for the ORR to produce H₂O₂. rsc.org

Metal-Free Catalysts: Photoelectrocatalytic systems using materials like polyterthiophene have been shown to efficiently reduce dioxygen to hydrogen peroxide. nih.gov

Mesoporous Oxides: Platinum-group-metal (PGM)-free catalysts, such as mesoporous chromium(III) oxide, have demonstrated high faradaic efficiency for H₂O₂ electrosynthesis in alkaline media. researchgate.net

Solid-state synthesis offers a solvent-free alternative to conventional methods. This approach typically involves the direct reaction between solid reactants, often facilitated by mechanical energy (mechanochemistry) or gentle heating. For sodium pyrophosphate peroxide, a potential solid-state route would involve mixing anhydrous sodium pyrophosphate powder with a solid compound that releases hydrogen peroxide upon decomposition, such as urea-hydrogen peroxide (UHP). acs.org

The reaction could be initiated by grinding the two solids together in a ball mill. The mechanical force would create fresh reactive surfaces and localized energy to promote the transfer of hydrogen peroxide from the urea (B33335) complex to the sodium pyrophosphate, forming the more stable perhydrate.

A hypothetical solid-state reaction mechanism is as follows:

Na₄P₂O₇(s) + 3(CO(NH₂)₂·H₂O₂)(s) → Na₄P₂O₇·3H₂O₂(s) + 3(CO(NH₂)₂)(s)

This method avoids the use of solvents, simplifying product work-up and reducing waste streams. The final product would be a solid mixture from which the desired sodium pyrophosphate peroxide could be isolated. Analogous solid-state methods involving high-temperature sintering are used to prepare other sodium phosphate materials for applications like solid-state batteries. core.ac.uk

The synthesis of sodium pyrophosphate peroxide aligns with several principles of green chemistry, primarily because it converts liquid hydrogen peroxide into a more stable, safer solid form. mdpi.com Innovations in the synthesis of the hydrogen peroxide precursor itself are a major focus of green chemistry research.

Direct Synthesis of H₂O₂: The anthraquinone (B42736) process, the industrial standard for H₂O₂ production, uses large volumes of organic solvents and generates waste. mdpi.com A greener alternative is the direct synthesis of H₂O₂ from molecular hydrogen (H₂) and oxygen (O₂), with water being the only theoretical byproduct. acs.org This reaction is highly atom-efficient. Research in this area focuses on developing robust catalysts that favor H₂O₂ formation over water production. acs.org

Photocatalytic and Enzymatic Routes: Advanced green methods aim to produce H₂O₂ under mild conditions using sustainable resources.

Photocatalysis: Eco-friendly photochemical methods can produce H₂O₂ from water and oxygen using sunlight as the energy source. For example, carbon nitride frameworks incorporated with phosphate and potassium have been shown to be effective photocatalysts for H₂O₂ production.

Enzymatic Synthesis: Biocatalytic systems can generate hydrogen peroxide from simple organic molecules and oxygen. One such system uses the enzymes formate (B1220265) dehydrogenase (FDH) and NADH oxidase (NOX) to produce H₂O₂ from formic acid and molecular oxygen in a phosphate buffer, operating under mild pH and temperature conditions.

Solid-State Reaction Mechanisms

Precursor Chemistry and Reactivity in Compound Formation

The formation of sodium pyrophosphate peroxide is contingent upon the specific chemistry and reactivity of its fundamental precursors. The process involves the controlled reaction between a pyrophosphate source and a peroxide source, where the nature and properties of each precursor significantly influence the synthetic pathway and the characteristics of the final product.

Role of Pyrophosphate Precursors in Peroxocompound Synthesis

The primary pyrophosphate precursor in the synthesis of sodium pyrophosphate peroxide is typically tetrasodium (B8768297) pyrophosphate (Na₄P₂O₇). vulcanchem.com This inorganic compound is crucial as it provides the core pyrophosphate anion (P₂O₇⁴⁻) that structures the final peroxo-compound. vulcanchem.com The pyrophosphate anion is a polyvalent anion characterized by a P-O-P linkage, which is formed by the condensation of phosphate units. wikipedia.org

The role of the pyrophosphate precursor extends beyond simply being a structural backbone. Pyrophosphates are known to act as effective stabilizing agents for hydrogen peroxide solutions. fsu.eduatamankimya.comusptechnologies.com This stabilizing function is critical during the synthesis process, as hydrogen peroxide is an unstable molecule prone to decomposition. fsu.eduwordpress.com By complexing with the hydrogen peroxide molecules, the pyrophosphate helps to mitigate premature degradation, thereby facilitating a more efficient reaction. vulcanchem.comfsu.edu The synthesis essentially involves the coordination of hydrogen peroxide molecules with the pyrophosphate anion and sodium cations, resulting in a stable, solid crystalline complex. vulcanchem.com The inherent properties of pyrophosphates, such as their ability to act as buffering and chelating agents, also contribute to controlling the reaction environment. wikipedia.org

Peroxide Source Optimization for Enhanced Yields

Hydrogen peroxide (H₂O₂) is the standard peroxide source for the synthesis of sodium pyrophosphate peroxide. vulcanchem.com Optimizing this source is a key factor in maximizing the yield and controlling the composition of the final product. The concentration of the aqueous hydrogen peroxide solution used is a critical variable. Research has shown that the molar ratio of hydrogen peroxide to sodium pyrophosphate in the resulting complex is highly dependent on the initial concentration of the H₂O₂ solution.

For instance, to synthesize sodium pyrophosphate tris-peroxyhydrate (Na₄P₂O₇·3H₂O₂), a more concentrated hydrogen peroxide solution is necessary. google.com Experiments have demonstrated that using H₂O₂ concentrations below a certain threshold results in complexes with a lower hydrogen peroxide content. google.com One study indicated that the tris-peroxyhydrate could be formed when the concentration of H₂O₂ was greater than 45%, with concentrations over 50% being preferable. google.com Conversely, using a 30% H₂O₂ solution, even with a high starting molar ratio of H₂O₂ to sodium pyrophosphate, resulted in a complex with a H₂O₂ to pyrophosphate ratio of less than 2:1. google.com

The following table illustrates the effect of hydrogen peroxide concentration on the composition of the resulting sodium pyrophosphate peroxide complex.

| Starting H₂O₂ Concentration | Starting H₂O₂ : Na₄P₂O₇ Molar Ratio | Resulting Complex Composition (H₂O₂ : Na₄P₂O₇ Ratio) |

| 30% | 4:1 | < 2:1 (Na₄P₂O₇·~1.6H₂O₂) |

| > 45% | Not specified | ~ 3:1 (Na₄P₂O₇·3H₂O₂) |

| > 50% | Not specified | ~ 3:1 (Na₄P₂O₇·3H₂O₂) |

| Table adapted from findings described in patent literature. google.com |

Mechanistic Investigations of Compound Formation and Yield

The synthesis of sodium pyrophosphate peroxide is generally achieved through the direct reaction of sodium pyrophosphate with hydrogen peroxide. The fundamental reaction is an addition reaction where hydrogen peroxide molecules are incorporated into the crystal structure of the sodium pyrophosphate salt:

Na₄P₂O₇ + nH₂O₂ → Na₄P₂O₇·nH₂O₂ vulcanchem.com

Several synthetic methods have been developed to facilitate this reaction. A common laboratory and industrial approach involves dissolving sodium pyrophosphate (Na₄P₂O₇) in water to create a base solution. vulcanchem.com Hydrogen peroxide is then added incrementally to this solution under controlled conditions to prevent excessive decomposition. vulcanchem.com The stability of the resulting complex is pH-dependent, and buffering the solution to an alkaline pH of approximately 10 enhances the stability of the product. vulcanchem.com

Alternative methods, such as a "paste method" and a "hydrate method," have also been explored. google.com

The paste method involves mixing the inorganic salt with a small amount of water to form a soft paste, followed by the addition of the aqueous hydrogen peroxide solution and subsequent drying. google.com

The hydrate method may involve mixing a hydrated form of the precursor, such as sodium pyrophosphate decahydrate (Na₄P₂O₇·10H₂O), with a hydrogen peroxide solution and then drying the mixture. google.com

Investigations into optimizing the yield have examined several reaction parameters, including reaction time, temperature, and drying processes. google.com Studies have shown that a reaction time of as little as one hour can be sufficient to form a 1:3 complex of sodium pyrophosphate to H₂O₂. google.com The reaction can proceed at temperatures below 45°C. google.com The drying process is also a critical step, with vacuum drying at various temperatures being a common technique to isolate the final solid product. google.com

The table below summarizes the impact of different reaction and drying conditions on the final weight percentage of H₂O₂ in the complex, which directly relates to the yield and composition.

| Reaction Time (hours) | Reaction Temperature (°C) | Drying Method | Final wt% of H₂O₂ in Complex |

| 2 | 25 | Vacuum Drying @ 30°C | Data Not Specified |

| 2 | 25 | Vacuum Drying @ 60°C | Data Not Specified |

| 2 | 25 | Oven Drying @ 60°C | Data Not Specified |

| 1 | 25 | Vacuum Drying @ 25°C | Sufficient for 1:3 ratio |

| Table based on experimental descriptions in patent literature which investigated the effects of varying process parameters. google.com |

Advanced Studies on Reaction Mechanisms and Kinetic Profiles of Sodiumpyrophosphateperoxide

Oxidative Reaction Mechanisms Induced by Sodiumpyrophosphateperoxide

The primary mechanism associated with sodium pyrophosphate peroxide is its capacity to generate reactive oxygen species. evitachem.com This property underpins its function as an oxidizing agent in a variety of chemical processes. evitachem.com

Elucidation of Electron Transfer Pathways

Catalytic Roles and Mechanisms of this compound

The catalytic applications of sodium pyrophosphate peroxide are mentioned in the context of broader industrial processes, but detailed mechanistic studies of its catalytic activity are not widely available.

Homogeneous Catalysis in Solution Phase

While sodium pyrophosphate peroxide is used in aqueous solutions for various reactions, such as in the Schoenemann reaction for the detection of organophosphorus compounds, its role is typically that of a peroxide source rather than a catalyst in a well-defined homogeneous catalytic cycle. cdnsciencepub.com In this analytical method, it reacts with the analyte to form a perphosphonate ion, which then oxidizes an indicator. cdnsciencepub.com The reaction is dependent on factors like pH and the presence of other ions, but the pyrophosphate peroxide itself is a reactant. cdnsciencepub.com

Heterogeneous Catalytic Systems

Sodium pyrophosphate peroxide is a component in some solid formulations, including chemiluminescent powders where the reaction occurs at the surface of solid particles, indicating a heterogeneous reaction environment. cdnsciencepub.com It is also listed among compounds used in catalytic oxidation for waste treatment. google.com However, specific studies detailing its mechanism of action within a heterogeneous catalytic system, such as its interaction with catalyst supports or the nature of the active sites, are not found in the reviewed literature.

Bio-inspired and Enzyme-mimetic Catalysis

The application of sodium pyrophosphate peroxide in bio-inspired and enzyme-mimetic catalysis is an emerging area of interest, primarily leveraging its nature as a solid source of hydrogen peroxide. While direct studies on sodium pyrophosphate peroxide as a catalyst in these systems are limited, its role can be inferred from the broader context of peroxide-utilizing biomimetic catalysts. These systems aim to replicate the function of natural enzymes, such as peroxidases, which catalyze oxidation reactions with high efficiency and selectivity. nih.govnih.govnih.govthno.orgacs.orgmdpi.com

In many bio-inspired catalytic systems, a metal complex or a nanomaterial acts as the enzyme mimic, while a peroxide compound serves as the oxidant. nih.govruipugroup.comacs.org For instance, iron-containing compounds, including ferric pyrophosphate, can catalyze oxidation reactions by promoting the decomposition of hydrogen peroxide to generate reactive oxygen species like hydroxyl radicals. ruipugroup.com These radicals then oxidize the target substrate. The use of a stable, solid peroxide source like sodium pyrophosphate peroxide could offer advantages in controlling the release of the oxidant, potentially leading to more controlled and selective catalytic processes.

Enzyme mimetics, such as certain iron oxide nanozymes, exhibit peroxidase-like activity and follow Michaelis-Menten kinetics, similar to natural enzymes. thno.org These nanozymes are often more stable than their natural counterparts under various pH and temperature conditions. thno.org The catalytic cycle of these mimics often involves the reaction with hydrogen peroxide to form an activated intermediate, which then oxidizes a substrate. The controlled delivery of hydrogen peroxide from sodium pyrophosphate peroxide could be beneficial in modulating the activity of such nanozymes.

Furthermore, the pyrophosphate moiety itself may play a role in modulating the catalytic activity. In some systems, phosphates are known to interact with the catalyst or the substrate, influencing the reaction kinetics and selectivity. For example, in the context of Fenton and Fenton-like reactions, which also utilize hydrogen peroxide to generate hydroxyl radicals for oxidation, pyrophosphates can chelate iron ions, affecting their catalytic activity.

While the direct catalytic role of sodium pyrophosphate peroxide is not extensively documented, its function as a stabilized source of hydrogen peroxide suggests its potential utility in various bio-inspired and enzyme-mimetic systems. Future research may focus on designing catalytic systems where the pyrophosphate component of the molecule actively participates in the catalytic cycle, beyond its role as a stabilizer.

Decomposition and Stabilization Mechanisms of Sodium pyrophosphate peroxide

The stability of sodium pyrophosphate peroxide is a critical factor for its storage and application. Its decomposition is influenced by hydrolytic and thermolytic pathways, as well as various environmental factors.

Hydrolytic Degradation Kinetics and Products

The hydrolytic degradation of sodium pyrophosphate peroxide involves the breakdown of the peroxyphosphate species in the presence of water. Studies on the hydrolysis of peroxodiphosphoric acid, a related compound, indicate that the process is complex due to the existence of multiple protonated forms in solution, each with its own specific hydrolysis rate. rsc.org The hydrolysis of these peroxyphosphates ultimately yields hydrogen peroxide and the corresponding phosphate (B84403). wikipedia.org

In an aqueous solution, sodium pyrophosphate peroxide is expected to dissociate, and the resulting peroxyphosphate anions would undergo hydrolysis. The rate of this hydrolysis is dependent on the pH of the solution. rsc.org The primary degradation products would be sodium pyrophosphate and hydrogen peroxide. The hydrogen peroxide can then further decompose into water and oxygen, especially in the presence of catalysts. nih.gov

The kinetics of the hydrolysis of peroxomonophosphoric acid, another related compound, have been shown to be first-order with respect to the peroxy acid. It is plausible that the hydrolytic degradation of sodium pyrophosphate peroxide would also follow first-order or pseudo-first-order kinetics under specific conditions. core.ac.uk However, the presence of multiple equilibria between different protonated species of pyrophosphate and peroxyphosphate can complicate the kinetic analysis. rsc.org

Table 1: Postulated Hydrolytic Degradation of Sodium Pyrophosphate Peroxide

| Reactant | Condition | Primary Products | Secondary Products |

| Sodium Pyrophosphate Peroxide | Aqueous Solution (Hydrolysis) | Sodium Pyrophosphate, Hydrogen Peroxide | Water, Oxygen |

This table is based on the general understanding of peroxyphosphate hydrolysis.

Thermolytic Decomposition Pathways and Activation Energies

Thermal decomposition of sodium pyrophosphate peroxide involves the breakdown of the compound due to heat. A patent describing the synthesis of a sodium pyrophosphate-hydrogen peroxide complex (Na₄P₂O₇·3H₂O₂) notes that the complex partially decomposes upon isothermic exposure at temperatures of 120°C and 140°C. google.com This suggests that the peroxyhydrate linkage is susceptible to thermal cleavage.

Influence of Environmental Parameters (e.g., pH, Temperature, Light) on Stability

The stability of sodium pyrophosphate peroxide is significantly influenced by environmental factors such as pH, temperature, and light.

pH: The pH of the solution plays a crucial role in the stability of peroxide compounds. Sodium pyrophosphate is known to stabilize hydrogen peroxide solutions, particularly in the presence of metal ions that can catalyze its decomposition. google.comepo.orggoogle.comgoogle.com The stabilizing effect of pyrophosphate is often pH-dependent. For instance, some studies suggest that the stabilizing effect is more pronounced in acidic to neutral pH ranges. google.com In alkaline conditions, the decomposition of hydrogen peroxide can be accelerated. iastate.edu The hydrolysis rate of peroxophosphates is also highly dependent on pH. rsc.org

Temperature: As with most chemical compounds, the stability of sodium pyrophosphate peroxide decreases with increasing temperature. amazonaws.comresearchgate.netnih.gov Elevated temperatures can lead to the thermolytic decomposition of the peroxide, as discussed in the previous section. google.com The rate of decomposition of hydrogen peroxide, a key component of sodium pyrophosphate peroxide solutions, increases significantly with a rise in temperature. amazonaws.comresearchgate.net

Light: Peroxide compounds are generally sensitive to light, which can catalyze their decomposition. While specific data on the photostability of sodium pyrophosphate peroxide is limited, it is a common practice to store hydrogen peroxide solutions in opaque containers to prevent light-induced degradation. It is therefore reasonable to assume that exposure to light, particularly UV radiation, would adversely affect the stability of sodium pyrophosphate peroxide.

Kinetic Analysis of this compound Reactivity

Understanding the kinetics of the reactions involving sodium pyrophosphate peroxide is essential for its effective application. This includes determining the order of reactions and the corresponding rate constants.

Determination of Reaction Orders and Rate Constants

The reactivity of sodium pyrophosphate peroxide is largely dictated by the peroxide moiety. Therefore, kinetic studies would likely focus on the decomposition of the peroxide or its reaction with other species. The determination of reaction orders and rate constants typically involves monitoring the change in concentration of a reactant or product over time.

For peroxide decomposition, the reaction order can be determined by analyzing the concentration-time data. If a plot of the natural logarithm of the peroxide concentration versus time yields a straight line, the reaction is first-order with respect to the peroxide. A plot of the reciprocal of the concentration versus time giving a straight line would indicate a second-order reaction. libretexts.orgijpsr.comnih.gov

The rate constant (k) can be determined from the slope of these linear plots. For a first-order reaction, the rate law is given by:

Rate = k[Peroxide]

For a second-order reaction, the rate law is:

Rate = k[Peroxide]²

In the context of catalysis, such as the decomposition of hydrogen peroxide by an enzyme mimic, Michaelis-Menten kinetics are often observed. thno.org This model describes the relationship between the initial reaction rate (v₀), the maximum reaction rate (Vₘₐₓ), the substrate concentration ([S]), and the Michaelis constant (Kₘ):

v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Experimental data for the reaction of sodium pyrophosphate peroxide specifically is not abundant. However, studies on the decomposition of hydrogen peroxide under various catalytic conditions provide a framework for how such an analysis would be conducted. researchgate.netnih.govresearchgate.netcdnsciencepub.comethz.ch For example, the catalytic decomposition of hydrogen peroxide by certain copper(II) complexes has been found to be pseudo-first order with respect to both the hydrogen peroxide and the catalyst concentration. nih.gov

Table 2: Hypothetical Kinetic Parameters for Sodium Pyrophosphate Peroxide Decomposition

| Assumed Reaction Order | Rate Law | Method for Determining Rate Constant |

| First-Order | Rate = k[SPP] | Slope of ln[SPP] vs. time plot |

| Second-Order | Rate = k[SPP]² | Slope of 1/[SPP] vs. time plot |

This table presents a hypothetical framework for the kinetic analysis of Sodium Pyrophosphate Peroxide (SPP) decomposition.

Activation Energy Calculations for Various Reactions

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. In the context of sodium pyrophosphate peroxide, this pertains to the energy needed to begin the decomposition of the associated hydrogen peroxide. The value of the activation energy provides critical insight into the stability of the compound and the reaction pathway. The uncatalyzed, homogeneous decomposition of hydrogen peroxide in a neutral solution has an activation energy of approximately 17 to 18 kcal/mole. iastate.edu

The presence of catalysts or stabilizers can significantly alter this value. Catalysts provide an alternative reaction pathway with a lower activation energy, accelerating the reaction. Conversely, stabilizers like sodium pyrophosphate can increase the effective activation energy by deactivating catalysts. For instance, sodium pyrophosphate can sequester metal ions (e.g., Fe²⁺, Cu²⁺) that are potent catalysts for peroxide decomposition, thereby inhibiting the lower-energy catalytic pathway. google.com While specific Ea values for reactions directly stabilized by sodium pyrophosphate are not extensively documented in readily available literature, the principle is demonstrated by comparing activation energies under different conditions. For example, one study of an alkaline hydrogen peroxide decomposition reaction calculated an activation energy of 9 ± 1 kcal/mole, a value significantly lower than the uncatalyzed decomposition, indicating a catalytic effect was present. iastate.edu

The activation energy for hydrogen peroxide decomposition is highly dependent on the specific conditions, such as the presence of catalysts (both chemical and enzymatic) and the material of the reaction vessel. mdpi.com

Table 1: Activation Energy for Hydrogen Peroxide Decomposition under Various Conditions This table illustrates how the activation energy (Ea) for hydrogen peroxide (H₂O₂) decomposition varies depending on the reaction conditions and the presence of catalysts.

| Reaction System | Condition | Activation Energy (Ea) | Source(s) |

| Homogeneous H₂O₂ Decomposition | Uncatalyzed, Neutral Solution | 17-18 kcal/mol | iastate.edu |

| H₂O₂ Decomposition | Alkaline, Uncatalyzed | 9 ± 1 kcal/mol | iastate.edu |

| H₂O₂ Decomposition | Catalase-mediated | 14 kJ/mol | mdpi.com |

| Catalase Deactivation | During H₂O₂ Decomposition | 56.8 kJ/mol | mdpi.com |

Note: 1 kcal = 4.184 kJ

Solvent and Medium Effects on Reaction Rates

The rate of hydrogen peroxide decomposition, and consequently the stability of the sodium pyrophosphate peroxide complex, is exceptionally sensitive to the properties of the solvent and the chemical medium. Key factors include pH, the presence of catalytic or inhibitory ions, and the physical properties of the solvent itself. iastate.eduresearchgate.net

Effect of pH

The pH of the solution has a profound impact on the decomposition rate of hydrogen peroxide. Studies have shown distinct changes in the decomposition rate between pH 5 and 6, and again between pH 8 and 9. iastate.edu In some base-catalyzed decompositions, the rate increases with alkali concentration, reaching a maximum at a pH of approximately 12. iastate.edu The effectiveness of sodium pyrophosphate as a stabilizer is also pH-dependent. For instance, when used in combination with sodium metaphosphate to stabilize hydrogen peroxide against decomposition catalyzed by both iron and copper ions, the greatest stabilizing effect is achieved when the pH of the solution is adjusted to a range of 2.0 to 4.0, with a preferred range of 2.5 to 3.5. google.com

Effect of Metal Ions

Trace amounts of metal ions, particularly iron and copper, are known to be powerful catalysts for hydrogen peroxide decomposition. google.com Sodium pyrophosphate's role as a stabilizer is largely due to its ability to act as a sequestering agent for these ions. However, its effectiveness varies depending on the specific ions present. For example, in a 5% hydrogen peroxide solution, 100 ppm of sodium pyrophosphate significantly slows decomposition catalyzed by iron (Fe²⁺) ions but has very little effect on decomposition catalyzed by copper (Cu²⁺) ions. google.com When both iron and copper ions are present, they can have a synergistic catalytic effect, and a combination of sodium pyrophosphate and sodium metaphosphate is required for effective stabilization. google.com

Effect of Solvent Properties

The nature of the solvent can significantly influence the kinetics of hydrogen peroxide decomposition. Studies conducted in water-alcohol binary mixtures have shown that the reaction rate is affected by various physical properties of the solvent medium. researchgate.net The relationships between kinetic constants and solvent properties are often analyzed to understand the reaction mechanism at a molecular level. researchgate.net

Table 2: Influence of Solvent Properties on H₂O₂ Decomposition Kinetics This table outlines how different solvent properties can affect the rate of hydrogen peroxide decomposition, based on studies in aqueous-organic mixtures.

| Solvent Property | Description | General Effect on Reaction Kinetics | Source(s) |

| Dielectric Constant (D) | A measure of the solvent's ability to separate opposite charges. | Can influence the rate of reactions involving charged or polar transition states. The variation of kinetic constants is often analyzed as a function of 1/D. | researchgate.net |

| Hydrophobicity (log P) | The logarithm of the partition coefficient between octanol (B41247) and water, indicating how nonpolar a solvent is. | Affects the solvation of reactants and the enzyme/catalyst structure, thereby influencing catalytic efficiency. | researchgate.net |

| Polarizability (α) | The ability of the electron cloud of a molecule to be distorted by an electric field. | Contributes to solvent-solute dispersion interactions, which can affect the stability of the transition state. | researchgate.net |

| Kamlet-Taft Parameter (β) | A measure of the solvent's hydrogen bond acceptor basicity. | Influences reactions where hydrogen bonding plays a key role in the mechanism or in stabilizing the transition state. | researchgate.net |

In these mixed-solvent systems, the activity of catalysts like catalase was observed to be lower than in pure water, with kinetic constants for both product formation and catalyst inactivation being affected by the solvent composition. researchgate.net This underscores the critical role the solvent environment plays in modulating the reaction pathways of peroxide decomposition.

Applications in Advanced Chemical Processes and Materials Science Research

Advanced Oxidation Processes (AOPs) in Environmental Engineering

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic contaminants from water and soil through oxidation. These processes are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH). nih.govresearchgate.net The system combining sodium pyrophosphate and hydrogen peroxide is particularly relevant in modified Fenton and Fenton-like reactions, which are a cornerstone of AOPs for environmental cleanup. mdpi.comcore.ac.uk

Degradation of Organic Pollutants in Aqueous Systems

In aqueous systems, the primary challenge for Fenton-based AOPs is maintaining the solubility and reactivity of the iron catalyst, especially at a pH near neutral, which is common in environmental waters. The addition of sodium pyrophosphate as a chelating agent addresses this limitation. It forms stable complexes with iron ions, such as Fe(HP₂O₇)₂³⁻, preventing the precipitation of iron hydroxides and keeping the catalyst active over a wider pH range (2-8). mdpi.com This enhanced catalyst availability allows for the sustained decomposition of hydrogen peroxide to generate hydroxyl radicals, which are potent oxidizing agents capable of degrading a wide array of persistent organic pollutants. researchgate.net

Furthermore, sodium pyrophosphate acts as a stabilizer for the hydrogen peroxide, controlling its decomposition rate. mdpi.com This controlled release ensures a more efficient and prolonged generation of hydroxyl radicals for pollutant degradation, as opposed to rapid, uncontrolled decomposition which can be less effective. The combination of chelation and stabilization makes the sodium pyrophosphate-hydrogen peroxide system a valuable tool in the treatment of industrial wastewater containing recalcitrant organic compounds. scielo.org.co

Table 1: Effect of Chelating Agents on Pollutant Degradation

| Pollutant | AOP System | Role of Pyrophosphate | Outcome | Reference |

|---|---|---|---|---|

| Polycyclic Aromatic Hydrocarbons (PAHs) | Modified Fenton Reaction (MFR) | Chelating agent to maintain iron solubility at near-neutral pH. | Found to be the most effective chelating agent for PAH treatment. | core.ac.uk |

Remediation Strategies for Contaminated Soils

The application of AOPs to contaminated soils presents similar challenges to aqueous systems, with the additional complexity of the soil matrix. In-situ chemical oxidation (ISCO) is a common remediation strategy where oxidants are introduced into the subsurface to destroy contaminants. The use of sodium pyrophosphate in conjunction with hydrogen peroxide (a modified Fenton process) has shown promise for the remediation of soils contaminated with persistent organic pollutants like polycyclic aromatic hydrocarbons (PAHs). core.ac.uk

Sodium pyrophosphate serves a dual purpose in soil remediation. Firstly, it acts as a chelating agent to keep naturally occurring or added iron in a soluble, active state at the typical near-neutral pH of soils. mdpi.comcore.ac.uk This is crucial for catalyzing the decomposition of hydrogen peroxide into destructive hydroxyl radicals. Secondly, it functions as a dispersant, which can help desorb organic matter and pollutants from soil particles, making them more accessible to the oxidizing agents. blogspot.comcapes.gov.br Studies have shown that additives like sodium pyrophosphate are crucial for the effective removal of organic carbon from soils. capes.gov.brresearchgate.net While hydrogen peroxide alone can be less effective, its combination with pyrophosphate enhances the degradation of contaminants. core.ac.ukblogspot.com

Table 2: Research Findings on Soil Remediation using Pyrophosphate-Enhanced AOPs

| Soil Contaminant | Key Finding | Reference |

|---|---|---|

| Diesel | Sodium pyrophosphate used as a chelating agent in a Modified Fenton (MF) process showed effective iron stabilization. | mdpi.com |

| General Organic Matter | Additives like sodium pyrophosphate that favor dispersion and desorption are crucial for organic matter removal with H₂O₂. | capes.gov.br |

Role in Industrial Bleaching Processes

The oxidizing power of hydrogen peroxide is harnessed in various industrial bleaching applications. The addition of sodium pyrophosphate helps to control and stabilize the bleaching process, improving efficiency and protecting the material being treated.

Mechanisms in Pulp and Paper Bleaching

In pulp and paper manufacturing, hydrogen peroxide is a key bleaching agent used to increase the brightness and whiteness of the pulp. The bleaching process involves the oxidation of chromophoric (color-causing) structures within the residual lignin (B12514952) of the pulp. researchgate.net The effectiveness of hydrogen peroxide bleaching is highly dependent on the pH and the absence of transition metal ions, which can catalyze the unproductive decomposition of peroxide and cause cellulose (B213188) degradation. researchgate.net

Sodium pyrophosphate can be used as a stabilizer in alkaline hydrogen peroxide bleaching solutions. researchgate.net It helps to sequester detrimental metal ions, preventing them from decomposing the hydrogen peroxide. This stabilization ensures that the active bleaching species, the perhydroxyl anion (HOO⁻), is available to react with and decolorize the lignin, rather than being wasted in side reactions. researchgate.netcellulosechemtechnol.ro By controlling the process, pyrophosphates contribute to achieving higher brightness levels while minimizing damage to the cellulose fibers, thus preserving the strength of the pulp. researchgate.net

Application in Textile Decolorization

Similar to pulp bleaching, hydrogen peroxide is a widely used oxidizing agent for bleaching textiles, including natural fibers like silk and wool. dacollege.orggoogle.com The goal is to remove natural pigments to achieve a white base for subsequent dyeing. dacollege.org For protein-based fibers like wool and silk, controlling the bleaching conditions is critical to prevent fiber damage.

Sodium pyrophosphate is incorporated into hydrogen peroxide bleaching baths for textiles to act as a pH buffer and a stabilizer. dacollege.org A typical recipe for silk bleaching includes hydrogen peroxide, a chelating agent like EDTA, and sodium pyrophosphate to adjust the pH to around 9. dacollege.org In the bleaching of wool fabrics, sodium pyrophosphate has been shown to effectively improve whiteness, although excessive amounts can lead to a loss of strength. google.com Its role is to maintain the optimal alkaline pH for bleaching while preventing the rapid, metal-catalyzed decomposition of the hydrogen peroxide, thereby protecting the fibers from oxidative damage. dacollege.orggoogle.com

Table 3: Use of Sodium Pyrophosphate in Textile Bleaching Formulations

| Textile | Component | Function | Reference |

|---|---|---|---|

| Silk | Sodium Pyrophosphate | pH adjustment (to pH 9) and stabilization | dacollege.org |

Polymerization Initiator Mechanisms

In the field of polymer chemistry, free-radical polymerization is a major industrial process for producing a wide variety of polymers. This process requires an initiator to generate free radicals, which then propagate the polymerization of monomers. Redox initiation systems, which involve a pair of oxidizing and reducing agents, are particularly effective for generating radicals under mild conditions. cmu.edu

While not a primary initiator itself, the sodium pyrophosphate and hydrogen peroxide system fits within the context of redox-initiated polymerization. Hydrogen peroxide can act as the oxidizing component of a redox pair. cmu.edu In such systems, sodium pyrophosphate can serve as an alkaline buffering agent. google.com Maintaining a stable pH is often crucial for controlling the polymerization rate and the properties of the final polymer. Furthermore, in emulsion polymerization processes, where initiators like hydrogen peroxide or persulfates are used, sodium pyrophosphate can act as a dispersant and a salt component to control particle size. google.com.sg Its ability to sequester metal ions could also prevent unwanted side reactions that might interfere with the polymerization process. Therefore, its role is primarily that of a process aid, contributing to the stability and control of the polymerization reaction initiated by the peroxide component.

Surface Modification and Material Functionalization

The sodium pyrophosphate-hydrogen peroxide system is a versatile tool for altering the surface properties of various materials. Its primary function in this context is to modify surface chemistry and topography, thereby enhancing material performance for specific applications.

One key application is the oxidative treatment of materials to increase surface area and introduce functional groups. For instance, hydrogen peroxide is used to modify metakaolin-based alkali-activated materials, creating a more porous structure that significantly improves the material's capacity to adsorb heavy metal ions. The addition of hydrogen peroxide as a foaming agent leads to the creation of porosity within the material's matrix as it decomposes into water and oxygen gas. This modification enhances the surface area and the number of active sorption sites available for binding ions.

Research has demonstrated that modifying adsorbents with hydrogen peroxide can substantially increase their efficiency. For example, a modified adsorbent showed a nickel ion sorption capacity of 26.57 mg/g, a significant improvement over the 10.55 mg/g capacity of its non-modified counterpart.

| Adsorbent Type | H₂O₂ Concentration (wt.%) | Surface Area (m²/g) | Pore Volume (cm³/g) | Ni²⁺ Sorption Capacity (mg/g) | Ni²⁺ Removal Efficiency (%) |

|---|---|---|---|---|---|

| Non-modified | 0.00 | - | - | 10.55 | 45.63 |

| Modified | 1.00 | 28.61 | 0.194 | 26.57 | 85.22 |

Furthermore, the system is employed for the removal of organic matter from complex matrices like soil. researchgate.net In this process, hydrogen peroxide acts as the primary oxidant, while sodium pyrophosphate assists as a dispersing agent, which is crucial for efficient carbon removal. researchgate.net Studies indicate that pretreating soil with sodium pyrophosphate can enhance the removal of organic carbon by hydrogen peroxide from a baseline of 20-93% to as high as 79-96%. researchgate.net This combined action allows for the effective cleaning of mineral surfaces for further analysis or use.

In another application, stabilized hydrogen peroxide is used in the oxidative depolymerization of lignin, a complex polymer, to produce carboxyl-rich oligomeric fragments. mdpi.com The use of sodium pyrophosphate as a stabilizer was found to lead to more efficient lignin degradation compared to non-stabilized hydrogen peroxide, suggesting it also helps prevent the undesirable recombination of depolymerized fragments. mdpi.com

Synthetic Reagent in Organic Chemistry

In organic synthesis, the sodium pyrophosphate-hydrogen peroxide system serves as a stable and effective oxidizing reagent. google.comgoogle.com Its applications range from broad oxidative transformations to the specific synthesis of other peroxy compounds. The stabilizing effect of pyrophosphate ensures that the hydrogen peroxide is available for the desired reaction, minimizing premature decomposition that can be catalyzed by trace metal ions. google.com

Hydrogen peroxide is a powerful oxidant utilized in numerous well-established organic reactions, including the Baeyer-Villiger oxidation of ketones to esters and lactones, and the oxidative cleavage of carbon-carbon bonds. beilstein-journals.org The use of a stabilized hydrogen peroxide system, such as one containing sodium pyrophosphate, is advantageous for these transformations, ensuring controlled reactivity and improving process efficiency. acs.orgnih.gov

The hydroperoxide anion (HOO⁻), formed from hydrogen peroxide in alkaline conditions, is a strong nucleophile that can react with a wide range of organic substrates. mdpi.combeilstein-journals.org This reactivity is harnessed in various synthetic processes. For example, the system can be used for the oxidative cleavage of ketones to yield carboxylic acids or the transformation of aldehydes into carboxylic acids. beilstein-journals.org

| Reaction Type | Substrate Class | Product Class | Example Transformation |

|---|---|---|---|

| Baeyer-Villiger Oxidation | Ketones (cyclic) | Lactones | Cyclohexanone → Caprolactone beilstein-journals.org |

| Oxidative Cleavage | Ketones (acyclic) | Carboxylic Acids | Ketone → Carboxylic Acids beilstein-journals.org |

| Oxidation | Aldehydes | Carboxylic Acids | Aldehyde → Carboxylic Acid beilstein-journals.org |

| Depolymerization | Lignin | Carboxyl-rich oligomers | Kraft Lignin → Oxidized Lignin Fragments mdpi.com |

The sodium pyrophosphate-hydrogen peroxide system is not only a reagent for oxidizing other substrates but also a precursor for the synthesis of solid, stable peroxy compounds, specifically inorganic peroxohydrates. A peroxohydrate is a crystalline adduct containing molecular hydrogen peroxide.

Patented methods describe the synthesis of a stable sodium pyrophosphate-hydrogen peroxide complex, with the general formula Na₄P₂O₇·nH₂O₂. google.comepo.org These solid-phase complexes are valuable as they provide a stable, solid source of hydrogen peroxide that can be handled more easily than its aqueous solutions and can be used in applications like sterilization and as oxidizing reagents. google.comgoogle.com

The synthesis can be achieved through several methods, including a liquid-solid phase reaction where concentrated hydrogen peroxide is sprayed onto anhydrous sodium pyrophosphate, followed by drying. google.com Another approach involves mixing sodium pyrophosphate decahydrate (B1171855) with an aqueous solution of hydrogen peroxide. google.comepo.org Research has shown that the stable complex Na₄P₂O₇·3H₂O₂ can be successfully synthesized using these techniques. epo.org

| Starting Material | H₂O₂ Concentration | Synthesis Method | Resulting Complex Formula |

|---|---|---|---|

| Sodium Pyrophosphate (Anhydrous) | >50% | Spraying H₂O₂ solution onto solid | Na₄P₂O₇·nH₂O₂ (n=3 or higher) |

| Sodium Pyrophosphate (Anhydrous) | 30% | Spraying H₂O₂ solution onto solid | Na₄P₂O₇·nH₂O₂ (n≤2) |

| Sodium Pyrophosphate Decahydrate | 12-59% | Mixing solid with H₂O₂ solution | Na₄P₂O₇·3H₂O₂ |

Sophisticated Analytical Methodologies for Sodiumpyrophosphateperoxide Characterization

Spectroscopic Techniques for Structural and Reaction Monitoring

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides invaluable, non-destructive insights into molecular structure and dynamics. americanpharmaceuticalreview.commdpi.com Techniques such as UV-Visible, Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in elucidating the chemical nature of sodium pyrophosphate peroxide.

UV-Visible spectroscopy is a widely applied quantitative analytical technique based on the absorption of ultraviolet or visible light by a sample. researchgate.netmt.com While the pyrophosphate group does not absorb significantly in the UV-Vis range, the peroxide component can be quantified. The concentration of an analyte in a solution can be determined by measuring its absorbance at a specific wavelength and using a calibration curve. mt.com

For sodium pyrophosphate peroxide, UV-Vis spectroscopy is particularly useful for monitoring the release of hydrogen peroxide in aqueous solutions. The decomposition of hydrogen peroxide can be tracked by the decrease in its absorbance, which has a maximum around 230-240 nm. rsc.org This allows for the study of reaction kinetics, where the change in concentration is monitored over time. researchgate.net The rate of a chemical reaction, its order, and its rate constants can be determined from such kinetic measurements. researchgate.net For instance, the oxidation of iodide by hydrogen peroxide forms the triiodide ion (I₃⁻), which has a strong absorbance at 350 nm, enabling sensitive and real-time monitoring of peroxide concentration. mdpi.com

Table 1: Example Kinetic Data for Peroxide Decomposition Monitored by UV-Vis Spectroscopy This table presents hypothetical data illustrating the first-order decay of peroxide concentration, as measured by absorbance at 230 nm.

| Time (minutes) | Absorbance at 230 nm | Calculated Peroxide Concentration (M) |

|---|---|---|

| 0 | 0.850 | 0.0118 |

| 10 | 0.645 | 0.0089 |

| 20 | 0.490 | 0.0068 |

| 30 | 0.372 | 0.0052 |

| 60 | 0.165 | 0.0023 |

Raman spectroscopy is a form of vibrational spectroscopy that provides a unique "fingerprint" for a molecule based on the inelastic scattering of monochromatic light. americanpharmaceuticalreview.commdpi.com It is a powerful, non-destructive tool for identifying molecules and characterizing their structure. mdpi.comijbio.com A key advantage is its low sensitivity to water, making it well-suited for analyzing samples in aqueous solutions. mdpi.com

For sodium pyrophosphate peroxide, Raman spectroscopy can provide detailed structural information by probing the vibrations of its specific covalent bonds. The technique can detect the characteristic vibrational modes of both the inorganic phosphate (B84403) and the peroxide components. mdpi.com For example, the P-O stretching vibrations within the pyrophosphate anion (P₂O₇⁴⁻) and the O-O stretching of the peroxide group would produce distinct peaks in the Raman spectrum. The presence and position of these peaks confirm the compound's identity and can offer insights into its molecular conformation and bonding environment. ijbio.com

Table 2: Characteristic Raman Frequencies for Functional Groups in Sodium Pyrophosphate Peroxide This table lists typical Raman shift ranges for the key vibrational modes expected in the compound's spectrum.

| Functional Group | Vibrational Mode | Typical Raman Shift (cm⁻¹) |

|---|---|---|

| Peroxide (O-O) | Stretching | 840 - 890 |

| Phosphate (P-O) | Symmetric Stretch | 950 - 990 |

| Pyrophosphate (P-O-P) | Symmetric Stretch | 720 - 750 |

| Pyrophosphate (P-O-P) | Asymmetric Stretch | 900 - 940 |

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for obtaining atom-resolved information about molecular structure, dynamics, and reaction mechanisms. mdpi.comuw.edu.pl It relies on the magnetic properties of atomic nuclei. For sodium pyrophosphate peroxide, multinuclear NMR experiments are particularly insightful.

³¹P NMR: Phosphorus-31 NMR is highly sensitive to the chemical environment of phosphorus atoms. It can be used to distinguish between different phosphate species, such as pyrophosphate and its potential hydrolysis product, orthophosphate. ahajournals.org Monitoring the ³¹P NMR spectrum over time can provide detailed mechanistic information about the stability and reactions of the pyrophosphate moiety.

²³Na NMR: Sodium-23 (B1245947) NMR can be used to probe the environment of the sodium cations, providing information on ion pairing and interactions within the compound's structure in solution. ahajournals.org

¹H and ¹³C NMR: While not directly probing the inorganic core, ¹H and ¹³C NMR are crucial for identifying and quantifying organic products that may form if sodium pyrophosphate peroxide is used as an oxidizing agent in reactions with organic substrates. mdpi.com

By tracking changes in the chemical shifts and signal intensities of these nuclei, NMR spectroscopy offers a comprehensive view of the transformations involving sodium pyrophosphate peroxide. mdpi.com

Table 3: Representative NMR Chemical Shifts for Relevant Nuclei This table shows typical chemical shift (δ) ranges for nuclei relevant to the characterization of sodium pyrophosphate peroxide and its reaction products.

| Nucleus | Compound/Species | Typical Chemical Shift (ppm) |

|---|---|---|

| ³¹P | Pyrophosphate | -5 to -10 |

| ³¹P | Orthophosphate | 0 to 5 |

| ²³Na | Aqueous Na⁺ | 0 (Reference) |

| ¹H | Formate (B1220265) (product example) | 8.4 - 8.5 |

| ¹³C | Formate (product example) | 171.1 - 171.3 |

Raman Spectroscopy for Vibrational Fingerprinting

Chromatographic Separation and Quantification Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a multi-component system involving sodium pyrophosphate peroxide and its potential degradation products, chromatographic methods are essential for separation and accurate quantification.

Ion chromatography (IC) is the premier technique for the analysis of inorganic anions and is ideally suited for separating and quantifying various phosphate species. metrohm.comthermofisher.com Using an ion-exchange column and a conductivity detector, IC can effectively resolve pyrophosphate from orthophosphate, which is its primary hydrolysis product. lcms.czoup.com

This capability is critical for stability studies, allowing for the precise measurement of the rate at which sodium pyrophosphate peroxide might break down in aqueous solution to yield orthophosphate. The method can be validated for determining both free and total phosphate content in a sample. Specialized columns and gradient elution methods can be employed to resolve target anions even in complex sample matrices with high ionic strength. lcms.czoup.com

Table 4: Example Ion Chromatography Separation of Phosphate Anions This table illustrates a typical elution order and retention times for phosphate species using an anion-exchange column.

| Analyte | Retention Time (minutes) |

|---|---|

| Orthophosphate (PO₄³⁻) | 8.5 |

| Pyrophosphate (P₂O₇⁴⁻) | 15.2 |

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate, identify, and quantify components in a mixture. sci-hub.se While hydrogen peroxide itself does not have a strong chromophore for direct UV detection, indirect HPLC methods are highly effective. researchgate.net

A common approach involves the post-column reaction of the eluted peroxide with a reagent to form a product that is easily detected by UV-Vis or fluorescence. One such method is based on the oxidation of triphenylphosphine (B44618) (TPP) by hydrogen peroxide to triphenylphosphine oxide (TPPO). The resulting TPPO can be readily quantified by HPLC with UV detection. researchgate.net Another innovative method uses a modified HPLC system where the separation column is replaced with a reaction loop. rsc.org In this setup, the peroxide-containing sample reacts with an agent like potassium iodide, and the resulting colored product (triiodide) is measured by a visible light detector, allowing for rapid quantification. rsc.org These methods provide robust and reliable means to measure the active peroxide content derived from sodium pyrophosphate peroxide.

Table 5: Summary of an Indirect HPLC Method for Peroxide Quantification This table outlines the parameters for an example HPLC method based on the TPP/TPPO reaction.

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase |

| Mobile Phase | Methanol/Water Gradient |

| Reaction | Post-column oxidation of Triphenylphosphine |

| Analyte Detected | Triphenylphosphine Oxide |

| Detection | UV Absorbance at 225 nm |

Ion Chromatography for Phosphate Anions

Electrochemical Sensing and Quantification Approaches

Electrochemical methods offer a compelling alternative for the quantification of sodium pyrophosphate peroxide, primarily by detecting the hydrogen peroxide it releases in solution. These techniques are favored for their high sensitivity, rapid response time, cost-effectiveness, and potential for miniaturization. acs.orgrsc.org Amperometric and voltammetric techniques are commonly employed, measuring the current generated from the electrochemical oxidation or reduction of hydrogen peroxide at an electrode surface. acs.orgmdpi.com

The core of this approach lies in the design of the working electrode, which is often modified to enhance its catalytic activity towards H2O2, thereby improving sensor performance. A variety of materials have been explored for electrode modification, including metal and bimetallic nanoparticles, metal oxides, and carbon-based nanomaterials. For instance, sensors have been developed using materials like silver/copper bimetallic nanoparticles on a polypyrrole film, manganese dioxide (MnO2) nanoflakes on sepiolite (B1149698) clay, and iron oxide/graphene (Fe3O4/Gr) nanocomposites on carbon cloth. nih.govbrieflands.commdpi.com These modifications create a larger electroactive surface area and introduce catalytic sites that facilitate the electron transfer reactions of hydrogen peroxide. brieflands.commdpi.com

The performance of these electrochemical sensors is evaluated based on several key parameters, including sensitivity, linear detection range, and the limit of detection (LOD). The choice of electrochemical technique, such as chronoamperometry (CH) or linear scan voltammetry (LSV), can also influence performance, especially when analyzing complex samples like cell culture media where electrode fouling can be a concern. mdpi.com LSV, with its shorter analysis time, has been shown to reduce fouling issues compared to chronoamperometry. mdpi.com

The following table summarizes the performance of various electrochemical sensors developed for hydrogen peroxide detection, which is the active component analyzed from sodium pyrophosphate peroxide solutions.

| Electrode Material | Technique | Linear Range(s) | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Polypyrrole–Ag/Cu | Amperometry | 0.1–1.0 mM & 1.0–37.0 mM | 0.027 µM & 0.063 µM | nih.gov |

| MnO2/Sepiolite-CPE | Amperometry | 5–700 µM | 0.8 µM | brieflands.com |

| Fe3O4/Graphene/Carbon Cloth | Not Specified | 10–110 µM | 4.79 µM | mdpi.com |

| rGO-AuNPs | LSV & CH | Not Specified | Not Specified | mdpi.com |

| PMWCNT/ChOx | Amperometry | 0.4–4.0 mM | 0.43 µM | mdpi.com |

Titrimetric and Iodometric Methods in Quantitative Analysis

Titrimetric methods, particularly iodometry, represent a classical and widely used approach for the quantitative analysis of peroxides, including sodium pyrophosphate peroxide. petro-online.comvitas.no Iodometric titration is a form of volumetric chemical analysis that determines the concentration of an oxidizing agent in a solution. petro-online.com The fundamental principle involves the reaction of the peroxide with an excess of potassium iodide (KI) in an acidic solution. usptechnologies.commetrohm.com The peroxide oxidizes the iodide ions (I⁻) to elemental iodine (I₂). usptechnologies.com

The chemical reaction is as follows: H₂O₂ + 2 KI + H₂SO₄ → I₂ + K₂SO₄ + 2 H₂O usptechnologies.com

The amount of iodine generated is directly proportional to the amount of peroxide originally present in the sample. petro-online.com This liberated iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃), using a starch indicator. vitas.nousptechnologies.com As the sodium thiosulfate is added, it reduces the iodine back to iodide ions. The endpoint of the titration is reached when all the iodine has been consumed, signaled by the disappearance of the deep blue color of the starch-iodine complex. usptechnologies.com To enhance the reaction rate between hydrogen peroxide and iodide, which can be slow, a catalyst such as ammonium (B1175870) molybdate (B1676688) is often added. usptechnologies.commetrohm.com

While iodometric titration is valued for its simplicity and is less susceptible to interferences from organic compounds compared to other titration methods like permanganate (B83412) titration, its accuracy can be affected by human error in detecting the color change at the endpoint. usptechnologies.comrsc.org It is considered a robust method for determining peroxide value, a critical parameter for assessing the primary oxidation in various products. vitas.no For instance, it is a standard method for determining the active oxygen content in washing powders containing sodium percarbonate, a compound functionally similar to sodium pyrophosphate peroxide. rsc.org In some applications, a back-titration of excess peroxide is used to quantify other compounds, such as organophosphates. vulcanchem.com

The necessary reagents and their roles are summarized in the table below.

| Reagent | Function | Reference |

|---|---|---|

| Potassium Iodide (KI) | Source of iodide ions, which are oxidized by the peroxide to iodine. | usptechnologies.com |

| Sulfuric Acid (H₂SO₄) | Provides the necessary acidic medium for the oxidation-reduction reaction. | usptechnologies.com |

| Ammonium Molybdate | Acts as a catalyst to speed up the reaction between the peroxide and iodide. | usptechnologies.commetrohm.com |

| Sodium Thiosulfate (Na₂S₂O₃) | Standardized titrant that reduces the liberated iodine back to iodide ions. | vitas.nousptechnologies.com |

| Starch Indicator | Forms a deep blue complex with iodine, allowing for visual detection of the titration's endpoint. | usptechnologies.com |

Advanced Hyphenated Techniques in Complex Matrix Analysis

For the analysis of sodium pyrophosphate peroxide and its components within complex matrices, advanced hyphenated techniques are indispensable. researchgate.netnih.gov These methods couple a powerful separation technique, such as liquid chromatography (LC) or gas chromatography (GC), with a highly sensitive and specific detection technique, most commonly mass spectrometry (MS). researchgate.netnih.gov This combination allows for the separation, identification, and quantification of individual components in a mixture with high accuracy. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly suited for analyzing non-volatile and thermally labile compounds, making it ideal for the direct analysis of pyrophosphate and other components in solution without requiring derivatization. mdpi.com The LC system separates the components of the mixture, which are then ionized and detected by the mass spectrometer. nih.gov Techniques like electrospray ionization (ESI) are commonly used interfaces. mdpi.comnih.gov LC-MS has been successfully applied to measure hydrogen peroxide and related reactive oxygen species in complex biological samples like blood plasma. nih.govresearchgate.net Furthermore, ion chromatography (IC) coupled with MS (IC-MS) is a specific application used for the determination of anions like pyrophosphate in hydrogen peroxide solutions. metrohm.com The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and provides structural information for definitive identification of compounds. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for volatile and thermally stable compounds. researchgate.net In the context of peroxide analysis, GC-MS is often used indirectly. For example, hydroperoxides can be quantitatively reduced to their corresponding alcohols by a reagent like triphenylphosphine (TPP), and the resulting, more stable alcohol is then analyzed by GC-MS. researchgate.net This approach has been validated against iodometric methods for determining hydroperoxide content in complex hydrocarbon mixtures. researchgate.net GC-MS provides detailed molecular information based on the mass-to-charge ratio of fragmented ions, which is invaluable for structural elucidation. nih.gov The method has been validated for the analysis of peroxide-based explosives, demonstrating its robustness for quantifying trace amounts of peroxide-containing compounds in challenging samples. acs.org

These hyphenated techniques offer superior sensitivity and selectivity compared to standalone methods, enabling comprehensive characterization of impurities and active components in diverse samples. researchgate.netnih.gov

| Technique | Primary Application for Peroxide Analysis | Key Advantages | Reference |

|---|---|---|---|

| LC-MS / LC-MS/MS | Analysis of non-volatile species (pyrophosphate, H₂O₂) and their adducts in complex aqueous and biological matrices. | High sensitivity and selectivity; applicable to non-volatile and thermally unstable compounds; provides molecular weight and structural information. | researchgate.netnih.govmdpi.comnih.gov |

| GC-MS | Indirect analysis of peroxides by converting them to volatile derivatives; analysis of volatile impurities. | Excellent separation for volatile compounds; provides detailed structural information through fragmentation patterns. | researchgate.netresearchgate.net |

| IC-MS | Specific determination of ionic species like pyrophosphate in solutions. | Combines ion-exchange separation with sensitive mass detection for ionic analytes. | metrohm.com |

Based on a thorough review of available scientific literature, a distinct chemical compound explicitly named "Sodiumpyrophosphateperoxide" does not appear to be a subject of published theoretical and computational chemistry studies. The research landscape contains studies on related systems, such as complexes of sodium pyrophosphate with hydrogen peroxide (peroxosolvates) or the individual interactions of phosphate and peroxide species. However, dedicated quantum chemical and molecular dynamics simulations for a single, defined "this compound" entity, as required by the specific outline, are not available.

The name likely refers to a peroxosolvate, such as sodium pyrophosphate peroxyhydrate (e.g., Na₄P₂O₇·nH₂O₂), which is a crystalline adduct where hydrogen peroxide is incorporated into the crystal structure of the inorganic salt. While the synthesis and some properties of such complexes are documented, detailed computational analyses focusing on their electronic structure, reactivity, and solvation dynamics are not present in the accessible literature.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the detailed structure and specific subsections requested. Attempting to do so would require extrapolating data from disparate and contextually different studies—such as the interaction of phosphate groups with hydrogen peroxide in biological systems or simulations of sodium pyrophosphate on surfaces—which would not be representative of the specific compound of interest and would violate the strict constraints of the request.

For an article of this nature to be created, foundational research, including quantum chemical calculations and molecular dynamics simulations specifically targeting the sodium pyrophosphate-peroxide complex, would first need to be conducted and published by the scientific community.

Theoretical and Computational Chemistry Studies of Sodiumpyrophosphateperoxide

Density Functional Theory (DFT) Applications

Theoretical and computational chemistry provides powerful tools for investigating the properties and reactivity of chemical compounds at the molecular level. While specific and extensive Density Functional Theory (DFT) studies exclusively focused on sodium pyrophosphate peroxide are not widely available in peer-reviewed literature, the application of DFT to its constituent parts—pyrophosphates and peroxides—as well as to analogous systems, offers significant insights into how this method can be used to understand the compound. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Prediction of Spectroscopic Signatures

DFT calculations are instrumental in predicting and interpreting spectroscopic data, such as vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. For a complex like sodium pyrophosphate peroxide, DFT could be employed to predict the characteristic vibrational frequencies of the pyrophosphate backbone and the peroxide group. These predictions are crucial for identifying the compound and understanding the structural changes that occur upon its formation.

In a study on the reaction of sodium pyruvate (B1213749) with hydrogen peroxide, DFT calculations were successfully used to support the assignment of experimental 13C NMR chemical shifts of the resulting peroxide-containing intermediate. acs.orgnih.gov This demonstrates the utility of DFT in confirming the structure of newly formed peroxide species in solution. acs.orgnih.gov

For sodium pyrophosphate peroxide, DFT calculations would likely focus on:

Vibrational Frequencies: Predicting the stretching and bending frequencies of the P-O-P (pyrophosphate) and O-O (peroxide) bonds. The interaction between the pyrophosphate and peroxide moieties would be expected to cause shifts in these frequencies compared to the individual, unbound molecules.

NMR Chemical Shifts: Calculating the NMR chemical shifts for phosphorus-31 and sodium-23 (B1245947) nuclei. These predictions would be highly valuable for characterizing the compound in solution and in the solid state.

A theoretical study on the interaction of hydrogen peroxide with a DNA phosphate (B84403) group, which serves as a model for the pyrophosphate interaction, showed that the formation of hydrogen bonds significantly alters the geometry of the interacting molecules. karazin.ua Such geometric changes would undoubtedly be reflected in the vibrational spectra.